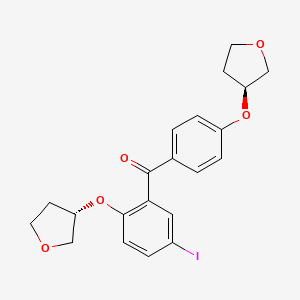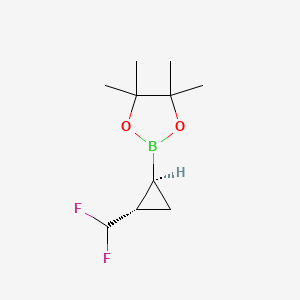
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that features a cyclopropyl group substituted with difluoromethyl and a dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Cyclopropyl Formation: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Dioxaborolane Formation: The dioxaborolane ring can be formed by reacting a suitable boronic acid or ester with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized boron species.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, boron-containing compounds are explored for their potential therapeutic applications. This compound could be investigated for its ability to interact with biological molecules, potentially leading to new drug candidates.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as boron-containing polymers or advanced ceramics.
Mecanismo De Acción
The mechanism by which 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1S,2S)-2-(Fluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-((1S,2S)-2-(Methyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-((1S,2S)-2-(Chloromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The presence of the difluoromethyl group in 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to similar compounds. The difluoromethyl group can impart different electronic properties and reactivity, making this compound particularly interesting for specific applications in synthesis and materials science.
Propiedades
Fórmula molecular |
C10H17BF2O2 |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
2-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BF2O2/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-8H,5H2,1-4H3/t6-,7-/m0/s1 |
Clave InChI |
IKEJXXYGHFBMML-BQBZGAKWSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(F)F |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


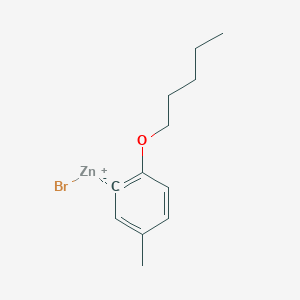
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)

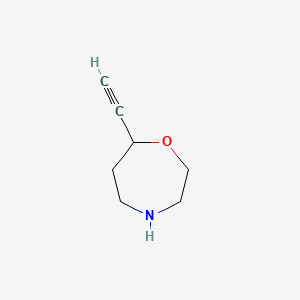

![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
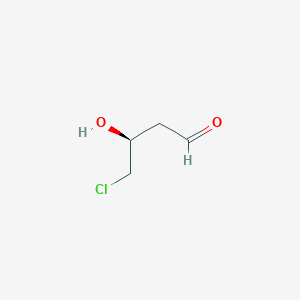
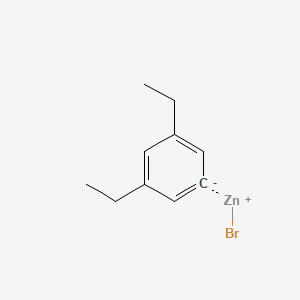
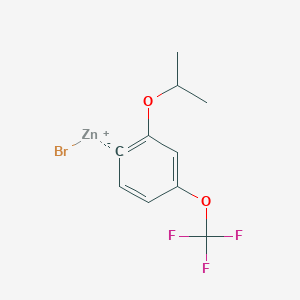

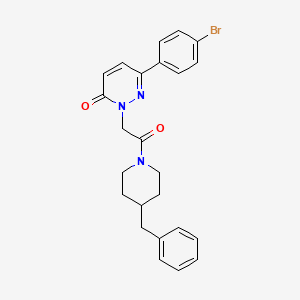
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)

